molecular formula C18H20F2N2O2 B2773847 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide CAS No. 326024-14-0

2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide

Cat. No. B2773847
CAS RN: 326024-14-0
M. Wt: 334.367
InChI Key: GOSZQLXJIFOYMW-UHFFFAOYSA-N
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Description

2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide, also known as DFP-10825, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of N-type calcium channel blockers and has been found to have potential use in the treatment of chronic pain, epilepsy, and other neurological disorders.

Scientific Research Applications

Enaminone Chemistry and Applications

Enaminones, including compounds structurally related to 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide, play a significant role in various chemical syntheses and biological activities. Enaminones serve as key intermediates in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. Studies on enaminoketones and enaminones reveal their utility in generating diverse molecular structures through reactions such as halogenation and condensation with isothiocyanates, showcasing their versatility in organic synthesis (I. Jirkovsky, 1974; J. Greenhill, J. Hanaee, P. Steel, 1990).

Catalytic Applications

The catalytic properties of compounds containing cyclohexanone units, akin to the cyclohexyl group in 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide, are explored for their efficiency in selective hydrogenation processes. For instance, the selective hydrogenation of phenol to cyclohexanone demonstrates the potential of utilizing cyclohexanone and related structures in industrial chemical processes, indicating a pathway towards more sustainable and efficient manufacturing (Yong Wang et al., 2011).

Material Science

In the realm of materials science, compounds structurally similar to 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide are utilized in the synthesis of novel polyamides. These polymers exhibit remarkable properties such as high thermal stability, solubility in polar aprotic solvents, and potential applications in microelectronics due to their low dielectric constants (Peng-hui Li et al., 2009).

Pharmacological Significance

While direct studies on 2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide specifically might be limited, research on structurally related enaminones and their metabolites has indicated potential anticonvulsant activities. This suggests a broader implication for compounds within this chemical class in medicinal chemistry and drug development (N. Eddington et al., 2003).

properties

IUPAC Name

2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c1-22(15-5-3-2-4-6-15)17(23)14(12-21)11-13-7-9-16(10-8-13)24-18(19)20/h7-11,15,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSZQLXJIFOYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3562736

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